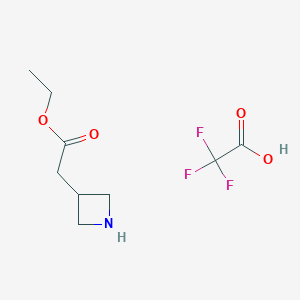
2-(アゼチジン-3-イル)酢酸エチル, トリフルオロ酢酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid: is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.209.
科学的研究の応用
Chemistry: In chemistry, Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical assays.
Medicine: In medicine, Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of novel antibiotics and antiviral agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of azetidine with ethyl bromoacetate in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include:
Temperature: Controlled to optimize yield and purity.
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalysts: Bases such as sodium hydride or potassium carbonate are frequently employed.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
作用機序
The mechanism of action of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
類似化合物との比較
Ethyl 2-(azetidin-3-yl)acetate: Lacks the trifluoroacetic acid component, resulting in different reactivity and applications.
Azetidin-3-yl acetate: Similar core structure but without the ethyl and trifluoroacetic acid groups.
Uniqueness: Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
特性
IUPAC Name |
ethyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7(9)3-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMACOIRPSMTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170723-99-4 |
Source


|
| Record name | ethyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396797.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)



![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
